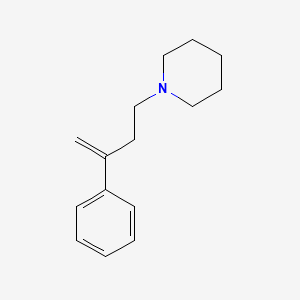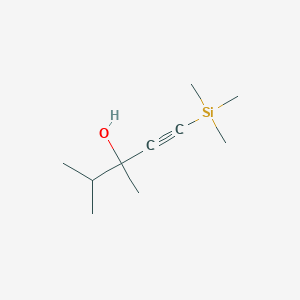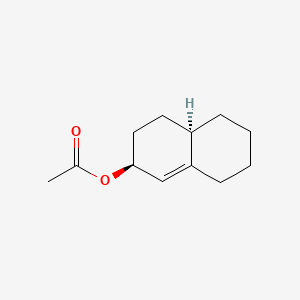
1-Nitrosonaphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitrosonaphthalen-2(1H)-one is an organic compound with the molecular formula C10H7NO2. It is known for its distinctive structure, which includes a nitroso group attached to a naphthalene ring. This compound is often used in various chemical processes and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Nitrosonaphthalen-2(1H)-one can be synthesized through several methods. One common approach involves the nitration of naphthalene followed by the reduction of the nitro group to a nitroso group. The reaction typically requires strong acids like sulfuric acid and nitric acid for nitration, and reducing agents such as iron or zinc in the presence of hydrochloric acid for the reduction step.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Nitrosonaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Aminonaphthalene derivatives.
Substitution: Various substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
1-Nitrosonaphthalen-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Nitrosonaphthalen-2(1H)-one involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects.
Similar Compounds:
1-Nitrosonaphthalene: Similar structure but with a nitro group instead of a nitroso group.
2-Nitrosonaphthalene: The nitro group is attached at a different position on the naphthalene ring.
1-Aminonaphthalene: Contains an amino group instead of a nitroso group.
Uniqueness: this compound is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
| 112328-04-8 | |
Fórmula molecular |
C10H7NO2 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
1-nitroso-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H7NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11-13/h1-6,10H |
Clave InChI |
QLVGTUKTMWWALI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(C(=O)C=CC2=C1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)




